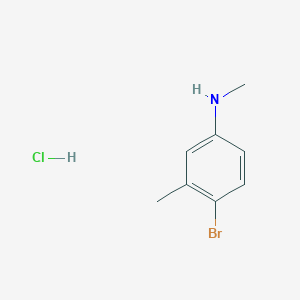

4-Bromo-N,3-dimethylaniline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-bromo-N,3-dimethylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-6-5-7(10-2)3-4-8(6)9;/h3-5,10H,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMHAKCXROSMQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172169-19-4 | |

| Record name | 4-bromo-N,3-dimethylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Development

Strategies for the Synthesis of 4-Bromo-N,3-dimethylaniline Hydrochloride

The introduction of a bromine atom onto the aniline (B41778) ring is a critical step governed by the electronic effects of the existing substituents. The amino group (-NH2 or -NHCH3) is a powerful activating group and an ortho-, para-director, while the methyl group (-CH3) is a less powerful activating ortho-, para-director. In the case of a 3-methylaniline precursor, the position para to the strongly directing amino group (C4) is sterically unhindered and electronically favored, making it the primary site for electrophilic aromatic substitution.

Achieving high regioselectivity is paramount to avoid the formation of unwanted isomers and di- or tri-brominated products. The strong activation of the aniline ring can lead to multiple substitutions if the reaction conditions are not carefully controlled.

Several techniques are employed to ensure para-bromination:

Control of Stoichiometry and Temperature: Careful, slow addition of the brominating agent at reduced temperatures helps to prevent over-bromination.

Use of Protecting Groups: The high reactivity of the amino group can be temporarily masked by converting it into an amide (e.g., an acetanilide). This lessens the activating effect and provides steric hindrance at the ortho positions, further favoring para-substitution. The protecting group is subsequently removed via hydrolysis.

Solvent and Catalyst Systems: The choice of solvent can influence the reactivity and selectivity of the brominating agent. Using ionic liquids with copper(II) bromide has been shown to achieve high yields and regioselectivity for the para-bromination of unprotected anilines under mild conditions. Acidic conditions can also be used to deactivate the ring by protonating the amino group, thereby favoring mono-bromination at the desired position.

Table 1: Comparison of Regioselective Bromination Strategies

| Technique | Description | Advantages | Disadvantages |

|---|---|---|---|

| Stoichiometric Control | Limiting the molar equivalents of the brominating agent relative to the aniline substrate. | Simple, avoids extra protection/deprotection steps. | May result in lower yields or mixtures of products if not optimized. |

| Amide Protection | The amine is converted to an amide (e.g., acetanilide) before bromination, then deprotected. | Excellent para-selectivity, prevents amine oxidation. | Adds two steps to the synthesis (protection and deprotection). |

| Catalytic Systems | Use of catalysts like copper halides in ionic liquids. | High yields and regioselectivity under mild conditions. | May require specialized solvents or catalysts. |

| Acidic Conditions | Reaction is run in an acidic medium (e.g., acetic acid or with TFA). | Deactivates the ring towards multiple substitutions. | Can require neutralization and careful workup. |

The selection of the brominating agent is crucial for controlling the reaction.

Bromine (Br₂): Elemental bromine, often dissolved in a solvent like acetic acid or dichloromethane, is a common and effective brominating agent. It is highly reactive, and its addition must be carefully controlled to prevent side reactions and ensure high selectivity for the desired 4-bromo product.

N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine compared to Br₂. It is often preferred for substrates that are sensitive to the harsh, acidic conditions (HBr byproduct) generated when using elemental bromine. Reactions with NBS are typically carried out in solvents like acetonitrile or dichloromethane and can provide high yields of the mono-brominated product.

To synthesize 4-Bromo-N,3-dimethylaniline, a methyl group must be introduced onto the nitrogen atom of the precursor, 4-bromo-3-methylaniline (B1294692). This is an N-alkylation reaction. For the synthesis of a mono-methylated product, careful selection of reagents and control of stoichiometry are necessary to avoid the formation of the di-methylated tertiary amine.

Common N-methylation strategies include:

Reductive Amination: This involves reacting the primary amine (4-bromo-3-methylaniline) with one equivalent of formaldehyde (or its trimer, paraformaldehyde) in the presence of a reducing agent. Sodium cyanoborohydride or sodium triacetoxyborohydride are frequently used for this transformation, as they are mild enough not to reduce other functional groups.

Reaction with Methylating Agents: Direct alkylation can be achieved using methylating agents such as methyl iodide or dimethyl sulfate. This reaction is typically performed in the presence of a weak base to neutralize the acid byproduct. However, controlling this reaction to yield only the mono-methylated product can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation.

Table 2: Selected N-Methylation Pathways for Primary Anilines

| Method | Reagents | Typical Conditions | Key Features |

|---|---|---|---|

| Reductive Amination | Formaldehyde (or Paraformaldehyde), Sodium Cyanoborohydride (NaBH₃CN) | Acetic acid or other suitable solvent, room temperature to 50°C. | Generally provides good control for mono-methylation with one equivalent of aldehyde. |

| Direct Alkylation | Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄) | A non-nucleophilic base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetonitrile). | Can be difficult to stop at the mono-alkylation stage; risk of over-methylation to the tertiary amine. |

The final step in the synthesis is the conversion of the free base, 4-Bromo-N,3-dimethylaniline, into its hydrochloride salt. This is a standard acid-base reaction that serves to create a more stable, solid, and often crystalline product that is easier to handle and purify.

The process typically involves dissolving the purified free amine in a suitable organic solvent, such as diethyl ether, ethanol, or isopropanol. A solution of hydrochloric acid (either gaseous HCl or a concentrated aqueous or alcoholic solution) is then added. The basic nitrogen atom of the aniline is protonated, leading to the precipitation of the anilinium chloride salt. The resulting solid can then be isolated by filtration, washed with a cold solvent to remove any excess acid, and dried.

Approaches to Bromination of Substituted Anilines

Precursors and Building Blocks in the Synthesis of this compound

The synthesis relies on readily available starting materials and reagents. The primary building block is a substituted aniline, which is then modified through the steps outlined above.

The most logical precursor for this synthesis is 3-Methylaniline (also known as m-toluidine). This compound provides the core aromatic ring with the methyl and amino groups in the correct 1,3-relationship. The synthetic sequence would then proceed through the intermediate 4-Bromo-3-methylaniline .

Table 3: Key Precursors and Building Blocks | Compound Name | Structure | Molecular Formula |

Synthesis from Dimethylaniline Derivatives

The synthesis of brominated dimethylanilines often involves electrophilic aromatic substitution, where the dimethylamino group strongly directs incoming electrophiles to the ortho and para positions. The preparation of 4-bromo-N,N-dimethylaniline serves as a representative example of this transformation.

One established method involves the direct bromination of N,N-dimethylaniline using elemental bromine. In a typical procedure, N,N-dimethylaniline is dissolved in glacial acetic acid, to which a solution of bromine, also in glacial acetic acid, is gradually added. prepchem.com The desired 4-bromo-N,N-dimethylaniline product precipitates from the solution upon dilution with water. prepchem.com This precipitated solid can then be collected by filtration and purified by recrystallization from alcohol, a process that yields the product in nearly theoretical amounts. prepchem.com

An alternative solvent system utilizes dichloromethane (DCM). In this variation, N,N-dimethylaniline is mixed with DCM, and a solution of bromine in DCM is added while maintaining the temperature between 20-30°C. prezi.com Following the reaction, the solution is cooled in an ice bath, and sodium bicarbonate is carefully added to neutralize the solution, making it basic. prezi.com The organic layer is then separated, dried with magnesium sulfate, and filtered. prezi.com Finally, the DCM is evaporated, and the resulting product is recrystallized from ethanol. prezi.com The electron-donating nature of the dimethylamino group's lone pair of electrons increases the electron density of the aromatic ring, particularly at the para position, facilitating the electrophilic attack by bromine to yield p-bromodimethylaniline. prezi.comguidechem.com

Another approach involves the methylation of already brominated anilines. For instance, 4-bromo-N,N-dimethylaniline can be synthesized from 4-bromoaniline by heating it with two moles of methyl chloride or dimethyl sulfate, followed by neutralization with aqueous sodium hydroxide. researchgate.net A different methylation technique uses dimethyl carbonate in a pressure microreactor with a zeolite catalyst, heating the reactants for 1-4 hours at 150°C. chemicalbook.com

Table 1: Synthesis of 4-Bromo-N,N-dimethylaniline

| Starting Material | Reagents | Solvent | Key Steps | Yield |

|---|---|---|---|---|

| N,N-Dimethylaniline | Bromine | Glacial Acetic Acid | Addition of bromine solution, precipitation with water, recrystallization from alcohol. prepchem.com | ~ Theoretical |

| N,N-Dimethylaniline | Bromine | Dichloromethane (DCM) | Addition of bromine at 20-30°C, basic workup with NaHCO₃, recrystallization from ethanol. prezi.com | 56.8% |

| 4-Bromoaniline | Dimethyl Carbonate | None | Reaction in a pressure reactor with a zeolite catalyst at 150°C. chemicalbook.com | 85% |

| 4-Bromoaniline | Methyl Chloride or Dimethyl Sulphate | Not specified | Heating with methylating agent, followed by neutralization. researchgate.net | Not specified |

Generation of Related Brominated Anilines as Synthetic Intermediates

The synthesis of various brominated anilines is of significant interest as these compounds are versatile intermediates in organic synthesis. The regioselectivity of bromination can be controlled by the choice of starting material, protecting groups, and reaction conditions.

The synthesis of 4-bromo-3,5-dimethylaniline can be accomplished by reacting 3,5-dimethylaniline with N-bromosuccinimide (NBS) in acetonitrile. chemicalbook.com This reaction is conducted at ice bath temperatures and then stirred at room temperature, yielding the product after purification by silica column chromatography. chemicalbook.com A higher crude yield can be achieved through a multi-step process where the amine is first protected with trifluoroacetic anhydride in dichloromethane, followed by the addition of bromine. chemicalbook.com

For 4-bromo-2,6-dimethylaniline , the starting material is 2,6-dimethylaniline. Its bromination in the presence of glacial acetic acid predominantly yields the 4-bromo derivative with a yield of 80-85%. prepchem.com However, the reaction conditions are critical; conducting the bromination in a strongly acidic medium can lead to the formation of significant amounts of the 3-bromo-2,6-dimethylaniline isomer. prepchem.com

The generation of aniline derivatives can also start from a brominated arene that lacks an amino group. For example, 3,4-dimethylaniline is produced from 4-bromo-ortho-xylene. google.com This process involves a high-pressure ammonolysis reaction where 4-bromo-ortho-xylene is treated with ammonia in the presence of a copper catalyst at elevated temperature and pressure (195°C and 900-1000 psi). google.com This method produces the isomerically pure product, which is valuable in the synthesis of riboflavin. google.com

Modern synthetic chemistry also employs catalytic methods to achieve high regioselectivity. Palladium-catalyzed methods, for instance, can achieve chlorinations, brominations, and iodinations of arene C-H bonds using N-halosuccinimides as oxidants, often providing products with regioselectivity complementary to traditional electrophilic aromatic substitution reactions. organic-chemistry.org

Table 2: Synthesis of Various Brominated Aniline Intermediates

| Product | Starting Material | Reagents | Solvent | Yield |

|---|---|---|---|---|

| 4-Bromo-3,5-dimethylaniline | 3,5-Dimethylaniline | N-Bromosuccinimide (NBS) | Acetonitrile | 68.2% |

| 4-Bromo-2,6-dimethylaniline | 2,6-Dimethylaniline | Bromine | Glacial Acetic Acid | 80-85% |

| 3,4-Dimethylaniline | 4-Bromo-ortho-xylene | Ammonia, Copper Catalyst | Water | 79% |

Reactivity, Derivatization, and Reaction Mechanisms

Fundamental Reaction Pathways of 4-Bromo-N,3-dimethylaniline Hydrochloride

The core reactivity of the molecule can be understood through several fundamental reaction types that target different parts of its structure.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of aniline (B41778) derivatives is typically activated towards electrophilic aromatic substitution (EAS) by the electron-donating amino group. However, in this compound, the dimethylamino group is protonated under acidic conditions, forming an anilinium ion. This -[NH(CH3)2]+ group acts as a deactivating, meta-directing group due to its positive charge and inductive electron withdrawal.

Consequently, electrophilic substitution on the hydrochloride salt will be significantly slower than on the free amine and will be directed to the positions meta to the anilinium group (positions 3 and 5 relative to the nitrogen). Since position 3 is already occupied by a methyl group, the primary site for substitution would be position 5. In contrast, if the reaction is carried out under basic conditions where the free amine is present, the strongly activating and ortho-, para-directing dimethylamino group would dictate the outcome. The primary directing influence would be the dimethylamino group, followed by the methyl group (ortho-, para-directing) and the bromine atom (ortho-, para-directing deactivator). The preparation of related compounds, such as 4-bromo-N,N-dimethylaniline, is often achieved through the direct bromination of N,N-dimethylaniline, which is an electrophilic aromatic substitution that yields the para-substituted product due to the directing effect of the dimethylamino group guidechem.com.

Nucleophilic Substitution Reactions Involving the Bromine Atom

Aryl halides like this compound are generally unreactive towards nucleophilic aromatic substitution (SNAr). This type of reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. While the protonated dimethylamino group is electron-withdrawing, it may not be sufficient to activate the bromine atom for substitution under standard SNAr conditions. Therefore, direct displacement of the bromine by common nucleophiles is not a favored reaction pathway for this compound.

Oxidative Transformations of N,N-Dimethylaniline Derivatives

The N,N-dimethylaniline scaffold is susceptible to oxidative transformations. The oxidation can lead to a variety of products depending on the oxidant and reaction conditions. Common pathways for N,N-dimethylaniline derivatives include N-oxidation to form N-oxides and N-demethylation. acs.orgwikipedia.org Semi-empirical calculations on the anodic oxidation of N,N-dimethylaniline (DMA) suggest a mechanism involving the formation of a cation radical. nih.gov This cation radical can then react with another DMA molecule, leading to dimerization and other products. nih.gov A novel tandem N-dealkylation and N-methyl aerobic oxidation of tertiary aromatic amines to N-arylformamides has been developed using a copper and TEMPO catalytic system. researchgate.net These findings suggest that this compound could undergo similar oxidative N-dealkylation or other transformations at the nitrogen center.

Coupling Reactions and Complex Molecule Synthesis

The bromine atom on the aromatic ring is a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for derivatizing aryl halides. The Suzuki cross-coupling reaction, which couples an organohalide with an organoboron compound, is particularly effective for compounds like 4-Bromo-N,3-dimethylaniline. This reaction allows for the formation of a new carbon-carbon bond at the position of the bromine atom. nih.gov

Studies on the closely related 4-bromo-2-methylaniline (B145978) have demonstrated successful Suzuki coupling with various boronic acids. mdpi.comnih.gov For instance, the coupling of a derivative of 4-bromo-2-methylaniline with different arylboronic acids in the presence of a Pd(PPh3)4 catalyst and K3PO4 as a base yielded biaryl products in moderate yields. mdpi.comnih.govdntb.gov.uaresearchgate.net The bromo group on the aniline ring is typically more reactive than bromo groups on other attached aromatic moieties, allowing for regioselective substitution. mdpi.comnih.gov The success of these reactions is highly dependent on the choice of catalyst, ligand, solvent, and base. mdpi.com

Below is a table summarizing typical conditions and outcomes for Suzuki reactions with similar bromoaniline substrates.

| Aryl Bromide Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Phenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 33-40% | mdpi.comnih.gov |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 4-Methylphenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 33-40% | mdpi.comnih.gov |

| 4-Bromoaniline | Phenylboronic acid | Pd-poly(AA) hybrid | K2CO3 | Isopropyl alcohol | High | researchgate.net |

| ortho-Bromoanilines | Various aryl boronic esters | CataXCium A Pd G3 | K3PO4 | Dioxane/H2O | Good to Excellent | nih.gov |

Grignard Reagent Formation and Subsequent Transformations

The bromine atom in 4-Bromo-N,3-dimethylaniline allows for the formation of a Grignard reagent, a potent carbon nucleophile. The reaction involves treating the aryl bromide with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF). researchgate.net The Grignard reagent of the related 4-bromo-N,N-dimethylaniline is readily prepared and serves as a key intermediate in the synthesis of triarylmethane dyes. researchgate.netacs.orgresearchgate.net

Once formed, the Grignard reagent can react with a wide range of electrophiles to create new carbon-carbon bonds. masterorganicchemistry.comorganic-chemistry.org

Reaction with Esters and Carbonates : The addition of the Grignard reagent from 4-bromo-N,N-dimethylaniline to diethyl carbonate, followed by acidic hydrolysis, yields the dye Crystal Violet. researchgate.netacs.orgresearchgate.net Similarly, reaction with methyl benzoate (B1203000) produces Malachite Green. researchgate.netacs.orgresearchgate.net Grignard reagents typically add twice to esters, forming a tertiary alcohol after an initial addition-elimination sequence that generates a ketone intermediate. masterorganicchemistry.com

Reaction with Aldehydes and Ketones : Grignard reagents add to aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup. organic-chemistry.org

Reaction with Epoxides : They can also open epoxide rings, typically attacking the less sterically hindered carbon to yield an alcohol. masterorganicchemistry.comleah4sci.com

The following table outlines transformations involving a Grignard reagent derived from a similar bromoaniline.

| Grignard Reagent From | Electrophile | Product Type | Example Product | Reference |

| 4-bromo-N,N-dimethylaniline | Diethyl Carbonate | Triarylmethane Dye | Crystal Violet | researchgate.netacs.orgresearchgate.net |

| 4-bromo-N,N-dimethylaniline | Methyl Benzoate | Triarylmethane Dye | Malachite Green | researchgate.netacs.orgresearchgate.net |

| General Aryl Grignard | Carbon Dioxide (CO2) | Carboxylic Acid | Aryl Carboxylic Acid | masterorganicchemistry.com |

| General Aryl Grignard | Aldehyde/Ketone | Alcohol | Secondary/Tertiary Alcohol | organic-chemistry.org |

Mechanistic Investigations of Reactions Involving the Compound

While 4-Bromo-N,3-dimethylaniline itself is an aniline derivative, the study of reactive intermediates in related aromatic systems provides insight into potential reaction pathways. One such class of intermediates is hetarynes, such as pyridynes. However, a more direct analogue for brominated aniline systems is the benzyne intermediate.

Benzyne (C₆H₄) is a highly reactive species characterized by a formal triple bond within the benzene (B151609) ring. makingmolecules.com It is formed under harsh reaction conditions, typically by treating an aryl halide with a very strong base, such as sodium amide (NaNH₂) in liquid ammonia. makingmolecules.comlibretexts.org The mechanism proceeds via an elimination-addition pathway:

Elimination : The strong base deprotonates the aromatic ring at a position ortho (adjacent) to the bromine atom. This is followed by the elimination of the bromide ion, resulting in the formation of the benzyne intermediate. makingmolecules.com

Addition : The nucleophile (e.g., the amide ion, NH₂⁻) then rapidly attacks one of the two carbons of the benzyne "triple bond." Subsequent protonation of the resulting carbanion yields the final substituted aniline product. makingmolecules.com

A key feature of the benzyne mechanism is that it often leads to a mixture of products. For instance, the reaction of p-bromotoluene with sodamide yields both p-methylaniline and m-methylaniline. makingmolecules.com This is because the incoming nucleophile can add to either side of the symmetrical benzyne intermediate. libretexts.org In the case of a substituted bromoaniline like 3-bromoanisole, the inductive effect of the substituent can direct the nucleophile's attack, influencing the regioselectivity of the final products. stackexchange.com

The kinetics of reactions involving brominated anilines are highly dependent on the reaction type and the electronic nature of substituents on the aromatic ring.

In nucleophilic aromatic substitution (SₙAr) reactions, the rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the leaving group. youtube.com The reaction rate is enhanced by the presence of strong electron-withdrawing groups (like -NO₂) at the ortho and para positions, as they stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgdalalinstitute.com Conversely, electron-donating groups, such as the amino (-NH₂) and methyl (-CH₃) groups present in 4-Bromo-N,3-dimethylaniline, typically slow down or prevent SₙAr reactions by destabilizing this intermediate.

For Suzuki-Miyaura cross-coupling reactions , the generally accepted rate-determining step is the initial oxidative addition of the aryl halide to the palladium(0) catalyst. libretexts.org Kinetic studies comparing various substituted aryl bromides have shown that those with electron-donating groups, such as 4-bromoaniline, exhibit a slower initial reaction rate compared to aryl bromides with electron-withdrawing groups (e.g., 4-bromonitrobenzene). researchgate.net However, at higher temperatures, the coupling of 4-bromoaniline can proceed at a faster rate. researchgate.net

The table below highlights key kinetic findings for relevant reaction types.

| Reaction Type | Compound/System Studied | Kinetic Findings | Reference |

| Suzuki Cross-Coupling | 4-Bromoaniline vs. 4-Bromonitrobenzene | The electron-donating -NH₂ group in 4-bromoaniline leads to a slower initial conversion compared to the electron-withdrawing -NO₂ group. | researchgate.net |

| Schiff Base Formation | Aniline derivatives | The rate-determining step is pH-dependent, shifting from dehydration of the intermediate to the initial amine attack as acidity increases. | sci-hub.se |

| Nucleophilic Aromatic Substitution (SₙAr) | General aryl halides | The rate-limiting step is the nucleophilic attack. The rate increases with the electronegativity of the leaving group (F > Cl > Br > I), contrary to Sₙ2 reactions. | youtube.com |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds using aryl halides like 4-Bromo-N,3-dimethylaniline. The efficacy of these reactions is critically dependent on the characterization and selection of the catalytic system. mdpi.com

A typical palladium catalytic system consists of several key components:

Palladium Precursor : These can be Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Pd(II) sources such as palladium(II) acetate (Pd(OAc)₂), which are reduced in situ to the active Pd(0) species. tcichemicals.com

Ligands : Ligands stabilize the palladium center and modulate its reactivity. Phosphine-based ligands are common. tcichemicals.com High catalytic activity, especially with less reactive aryl halides, is often achieved with electron-rich and sterically hindered ligands, such as tertiary alkyl phosphines or N-heterocyclic carbenes (NHCs). tcichemicals.comresearchgate.net Palladacycles, such as CataXCium® A Pd G3, have also been identified as uniquely effective catalysts for Suzuki couplings of challenging substrates like unprotected ortho-bromoanilines. nih.gov

Base : A base (e.g., K₃PO₄, K₂CO₃, NaOH) is required for the transmetalation step of the catalytic cycle. libretexts.orgresearchgate.net

Solvent : The reaction can be performed in various solvents, with a growing emphasis on environmentally benign options like water or biphasic water-organic systems. mdpi.comresearchgate.net

Characterization of heterogeneous palladium catalysts, such as palladium supported on activated carbon (Pd/C), often involves techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), and energy-dispersive X-ray spectroscopy (EDX) to analyze the palladium content, particle size, and dispersion on the support material. mdpi.com These physical characteristics significantly impact the catalyst's activity and reusability. mdpi.com

| Component | Examples | Function / Characteristics | Reference |

| Pd Precursor | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃, Palladacycles | Source of the active Pd(0) catalyst. | tcichemicals.comnih.gov |

| Ligand | Triphenylphosphine (PPh₃), Bulky alkylphosphines, N-Heterocyclic Carbenes (NHCs) | Stabilizes the Pd center; electron-rich and bulky ligands increase catalytic activity. | tcichemicals.comresearchgate.net |

| Base | K₃PO₄, K₂CO₃, NaOH, KF | Essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle. | researchgate.netresearchgate.net |

| Support (for heterogeneous catalysts) | Activated Carbon, Polyaniline | Provides a high surface area for palladium nanoparticles, enhancing stability and allowing for catalyst recovery and reuse. | mdpi.comresearchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-Bromo-N,3-dimethylaniline hydrochloride, both one-dimensional and two-dimensional NMR techniques are utilized for a thorough characterization.

The ¹H-NMR spectrum of 4-Bromo-N,3-dimethylaniline would be expected to show distinct signals for the aromatic protons, the N-methyl proton, and the aryl-methyl protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The integration of these signals would correspond to the number of protons in each environment.

Expected ¹H-NMR Data for 4-Bromo-N,3-dimethylaniline:

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | 6.5 - 7.5 | m | 3H |

| N-CH₃ | ~3.0 | s | 3H |

| Ar-CH₃ | ~2.3 | s | 3H |

| N-H (in hydrochloride salt) | >10 | br s | 2H |

Note: This is a predicted spectrum. Actual values may vary.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon framework of a molecule. Similar to ¹H-NMR, specific ¹³C-NMR data for this compound is not widely published. However, data for 4-Bromo-3-methylaniline (B1294692) can be used as a reference chemicalbook.com. The carbon atoms in the aromatic ring will have distinct chemical shifts influenced by the bromo, amino, and methyl substituents. The carbon attached to the bromine atom is expected to be in the range of 110-125 ppm, while the carbons attached to the nitrogen and methyl groups will also have characteristic shifts. The formation of the hydrochloride salt would cause a slight downfield shift for the carbon atoms, particularly those closer to the protonated amino group.

Expected ¹³C-NMR Data for 4-Bromo-N,3-dimethylaniline:

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic C-Br | 110 - 125 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-CH₃ | 135 - 145 |

| N-CH₃ | 30 - 40 |

| Ar-CH₃ | 15 - 25 |

Note: This is a predicted spectrum. Actual values may vary.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and elucidating the connectivity within a molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. In this compound, this would be particularly useful for assigning the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of which proton is attached to which carbon in the molecule.

While specific 2D NMR spectra for this compound are not available, the application of these techniques is standard practice for the structural confirmation of such molecules researchgate.net.

NMR spectroscopy is a critical technique for the identification and quantification of impurities in pharmaceutical compounds. The high resolution of NMR allows for the detection of structurally similar impurities that may be difficult to resolve by other methods. By comparing the NMR spectrum of a sample to that of a well-characterized reference standard, the presence of any impurities can be readily identified by the appearance of extra signals. The integration of these signals can be used to quantify the level of each impurity. 2D NMR techniques are particularly useful in elucidating the structures of unknown impurities.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups and structural features of the molecule. The presence of the aromatic ring, the secondary amine hydrochloride, the methyl groups, and the carbon-bromine bond would all give rise to specific vibrational modes.

The general regions for the expected absorptions are as follows:

N-H Stretch: In the hydrochloride salt, the N-H stretching vibrations of the R₂NH₂⁺ group are expected to appear as a broad band in the region of 2400-3000 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed in the 2850-2960 cm⁻¹ region.

C=C Stretch: Aromatic ring C=C stretching vibrations will show multiple bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration for aromatic amines is typically strong and appears in the 1250-1335 cm⁻¹ range orgchemboulder.com.

C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

The analysis of the FT-IR spectrum provides a valuable fingerprint for the compound, which can be used for identification and to assess the presence of functional group impurities orgchemboulder.comwpmucdn.comnih.govresearchgate.netlibretexts.org.

Expected FT-IR Data for this compound:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (salt) | 2400 - 3000 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1335 | Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Note: This is a predicted spectrum. Actual values may vary.

Fourier Transform Raman (FT-Raman) Spectroscopy

The spectrum is typically dominated by vibrations of the aromatic ring and the substituent groups. Key expected features in the FT-Raman spectrum include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching: Arising from the N-methyl and ring-methyl groups, found in the 2800-3000 cm⁻¹ range.

C=C Aromatic ring stretching: Strong bands usually appear in the 1400-1650 cm⁻¹ region, which are characteristic of the phenyl group. sphinxsai.com

C-N Stretching: The stretching vibration of the aryl-nitrogen bond is expected in the 1250-1350 cm⁻¹ range.

C-Br Stretching: A strong band corresponding to the carbon-bromine bond is typically found at lower wavenumbers, generally in the 500-650 cm⁻¹ region.

The use of an FT-based system with near-infrared (NIR) laser excitation, such as a 1064 nm Nd:YAG laser, minimizes fluorescence interference, which can be a problem with aromatic compounds. sphinxsai.com

Analysis of Vibrational Modes and Functional Groups

The vibrational spectrum of this compound can be interpreted by assigning specific spectral bands to the vibrational modes of its functional groups. Density Functional Theory (DFT) calculations are often employed to support these assignments by predicting the vibrational frequencies. sphinxsai.comresearchgate.net A detailed analysis, based on data from the analogous compound N,N-dimethylaniline and other substituted anilines, allows for a comprehensive understanding of the molecular structure. acs.orgresearchgate.net

The primary vibrational modes include stretching (symmetric and asymmetric), in-plane bending, and out-of-plane bending of the various bonds. The substitution pattern on the aromatic ring influences the exact position and intensity of these bands. For instance, the position of the bromine atom and the two methyl groups (one on the ring, one on the nitrogen) will subtly alter the frequencies of the ring's "breathing" modes and C-H bending vibrations compared to simpler substituted anilines. materialsciencejournal.org

Below is a table of expected vibrational modes and their typical wavenumber ranges, based on studies of 4-Bromo-N,N-dimethylaniline and related molecules. sphinxsai.comresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric C-H Stretch | Aromatic Ring | ~3050 - 3100 |

| Asymmetric/Symmetric C-H Stretch | -CH₃ Groups | ~2850 - 2980 |

| C=C Stretch | Aromatic Ring | ~1570 - 1600 |

| C=C Stretch | Aromatic Ring | ~1500 - 1520 |

| C-H in-plane bend | -CH₃ Groups | ~1440 - 1460 |

| C-N Stretch | Aryl-N | ~1330 - 1360 |

| Ring Breathing Mode | Aromatic Ring | ~750 - 820 |

| C-Br Stretch | Aryl-Br | ~500 - 650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, corresponding to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The UV-Vis spectrum of an aromatic compound like this compound is characterized by absorptions arising from electronic transitions within the π-electron system of the benzene ring and the non-bonding electrons on the nitrogen atom.

The primary electronic transitions observed are:

π → π* transitions: These are high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals in the aromatic ring. For substituted benzenes, two such bands are often observed, analogous to the E2-band (around 200-230 nm) and the B-band (around 250-280 nm) of benzene. uzh.ch

n → π* transitions: This transition involves the excitation of a non-bonding electron from the nitrogen atom's lone pair to an anti-bonding π* orbital of the aromatic ring. slideshare.net These transitions are typically of lower intensity compared to π → π* transitions.

The presence of substituents significantly affects the absorption maxima (λ_max). The dimethylamino group (-N(CH₃)₂) acts as a potent auxochrome, a group that, when attached to a chromophore (the benzene ring), shifts the λ_max to longer wavelengths (a bathochromic or red shift) and increases the absorption intensity. slideshare.net The bromine atom also contributes to a red shift. The polarity of the solvent can further influence the spectrum; n → π* transitions typically undergo a blue shift (to shorter wavelengths) in polar solvents. shu.ac.uk

Evaluation of Band Gap Energies (HOMO-LUMO gap)

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is known as the HOMO-LUMO energy gap (ΔE). This value is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. thaiscience.info A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. irjweb.com

The HOMO-LUMO gap can be estimated experimentally from the onset of the absorption edge in the UV-Vis spectrum. However, it is more commonly calculated using computational methods like Density Functional Theory (DFT), often with the B3LYP functional. nih.gov The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. For 4-Bromo-N,3-dimethylaniline, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the dimethylamino group, while the LUMO would be distributed over the aromatic system.

The table below presents theoretical quantum parameters for a related compound, illustrating the type of data obtained from DFT calculations. thaiscience.info

| Parameter | Symbol | Formula | Value (eV) |

| HOMO Energy | E_HOMO | - | -5.29 |

| LUMO Energy | E_LUMO | - | -0.69 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.60 |

| Ionization Potential | I | -E_HOMO | 5.29 |

| Electron Affinity | A | -E_LUMO | 0.69 |

| Chemical Hardness | η | (I - A) / 2 | 2.30 |

Note: Values are representative for a substituted aniline (B41778) and serve as an illustration. thaiscience.inforesearchgate.net

Mass Spectrometry and Chromatographic Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for separating, identifying, and quantifying compounds in complex mixtures.

Liquid Chromatography (LC): The analysis begins with the separation of the target analyte using high-performance liquid chromatography (HPLC). For a moderately polar compound like this compound, reversed-phase chromatography, typically with a C18 column, is employed. The mobile phase usually consists of a mixture of water and an organic solvent (like acetonitrile or methanol), often with an acid additive to ensure the analyte remains in its protonated form for better peak shape.

Mass Spectrometry (MS): Following separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for this type of molecule, as it is a soft method that typically generates the protonated molecular ion [M+H]⁺. ncsu.edu A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic doublet. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in two peaks of almost equal intensity separated by 2 mass-to-charge units (m/z), which is a definitive indicator of the presence of a single bromine atom in the ion.

Tandem Mass Spectrometry (MS/MS): For confirmation and enhanced selectivity, tandem mass spectrometry is used. The [M+H]⁺ parent ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product (or daughter) ions. nih.gov The fragmentation pattern provides structural information. For 4-Bromo-N,3-dimethylaniline, expected fragmentation pathways include the loss of a methyl radical (•CH₃) or the cleavage of bonds within the dimethylamino group. ekb.eg

The table below outlines the expected mass spectrometric data for 4-Bromo-N,3-dimethylaniline.

| Ion | Formula | Calculated m/z | Notes |

| [M+H]⁺ | [C₈H₁₁BrN]⁺ | 200.007 / 202.005 | Parent ion; characteristic 1:1 isotopic doublet for Bromine. |

| [M+H - CH₃]⁺ | [C₇H₈BrN]⁺ | 185.984 / 187.982 | Loss of a methyl radical from the parent ion. |

| [C₆H₄Br]⁺ | [C₆H₄Br]⁺ | 154.952 / 156.950 | Potential fragment from cleavage of the C-N bond. |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, for polar compounds like anilines, direct analysis can be challenging due to their low volatility and potential for interaction with the GC column, leading to poor peak shape and inaccurate quantification. libretexts.org Chemical derivatization is frequently employed to overcome these limitations. This process involves converting the polar amine group into a less polar, more volatile, and more thermally stable functional group. libretexts.orgjfda-online.com

The primary goals of derivatization for the GC-MS analysis of substituted anilines are:

Increased Volatility: To allow the analyte to be readily vaporized in the GC inlet and transported through the column. jfda-online.com

Improved Thermal Stability: To prevent the compound from degrading at the high temperatures used in the GC system. libretexts.org

Enhanced Detection: To create derivatives that produce characteristic mass spectra, aiding in identification and quantification. jfda-online.com

Improved Chromatographic Separation: To reduce peak tailing and improve resolution from other components in a mixture. jfda-online.com

Common derivatization strategies for anilines include acylation and alkylation. For instance, acylation with reagents like 4-carbethoxyhexafluorobutyryl chloride or pentafluorobenzaldehyde can be used. nih.govnih.gov In one method, aniline and an internal standard (N-methyl aniline) were extracted from a sample and then treated with 4-carbethoxyhexafluorobutyryl chloride. The resulting derivative was readily analyzed by GC-MS, with the derivatized aniline showing a strong molecular ion at m/z 343, which is useful for positive identification. nih.gov Another approach involves a one-step derivatization and extraction where anilines react with pentafluorobenzaldehyde in an aqueous solution simultaneously with microextraction, followed by GC-MS analysis. nih.gov

The selection of a derivatization reagent depends on the specific analytical requirements, such as the desired sensitivity and the matrix of the sample. jfda-online.com The derivatized analyte is then injected into the GC-MS system, where it is separated based on its boiling point and polarity on a chromatographic column and subsequently identified by its mass spectrum. For aniline analysis in soil, a common procedure involves accelerated solvent extraction (ASE) followed by purification and GC-MS detection, where the quantitative ion for aniline is m/z 93. mdpi.comnih.gov

Table 1: Example GC-MS Derivatization Agents for Anilines

| Derivatization Agent | Type of Reaction | Purpose | Reference |

|---|---|---|---|

| 4-Carbethoxyhexafluorobutyryl chloride | Acylation | Increases volatility and produces a characteristic molecular ion for MS detection. | nih.gov |

| Pentafluorobenzaldehyde (PFBAY) | Imine Formation | Allows for simultaneous derivatization and extraction from aqueous samples. | nih.gov |

| Acetic Anhydride | Acylation | A common method to reduce polarity and improve chromatographic peak shape. | libretexts.org |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are primary techniques for the analysis of aromatic amines, including halogenated derivatives. These methods are particularly suitable for compounds that are non-volatile or thermally unstable, making them a powerful alternative to GC. waters.comlcms.cz UPLC, utilizing smaller stationary phase particles, offers enhanced resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. waters.com

For the analysis of this compound, a reversed-phase chromatography setup is typically employed. This involves a nonpolar stationary phase (e.g., C8 or C18 columns) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of multiple aromatic amines within a single run. waters.comresearchgate.net

A typical UPLC method for analyzing a mixture of banned aromatic amines used a simple linear gradient with a mobile phase consisting of ammonium (B1175870) phosphate and methanol. waters.com Another approach for primary aromatic amines (PAAs) utilized a mobile phase of water and methanol, both containing 0.1% formic acid, which helps to ensure good peak shape by controlling the ionization of the amine analytes. lcms.cz The elution of all targeted compounds was achieved within a 10-minute run, demonstrating the speed of UPLC systems. lcms.cz

Detection is commonly achieved using a Photodiode Array (PDA) detector, which provides UV spectra of the eluting compounds for identification, or a mass spectrometer (MS) for highly sensitive and selective detection. waters.comlcms.cz The ACQUITY UPLC system has been shown to provide a sensitive, baseline-resolved separation of 19 banned aromatic amines in 10 minutes, a process that is up to 7.5 times faster than conventional HPLC. waters.com

Table 2: Typical HPLC/UPLC Conditions for Aromatic Amine Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| System | UPLC | UPLC |

| Column | ACQUITY UPLC BEH C8, 2.1 x 100 mm | ACQUITY UPLC H-Class |

| Mobile Phase A | Ammonium Phosphate Buffer | Water + 0.1% Formic Acid |

| Mobile Phase B | Methanol | Methanol + 0.1% Formic Acid |

| Gradient | Linear Gradient (e.g., 5% B to 65% B) | Gradient Elution |

| Flow Rate | 0.4 mL/min | Not specified |

| Detection | Photodiode Array (PDA) at 240 nm | Mass Spectrometry (SIR mode) |

| Run Time | 10 minutes | 10 minutes |

| Reference | waters.com | lcms.cz |

Solid-Phase Extraction (SPE) Coupled with Chromatography

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for isolating and concentrating analytes from complex matrices such as environmental water, soil, or consumer products. raykolgroup.comraykolgroup.com It is particularly valuable when analyzing trace levels of compounds like this compound, as it removes interfering substances and enriches the target analyte, thereby improving the sensitivity and reliability of subsequent chromatographic analysis (either GC or HPLC). raykolgroup.comresearchgate.net

The SPE process involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The choice of adsorbent is critical and depends on the properties of the analyte and the sample matrix. For extracting organic compounds like anilines from aqueous samples, reversed-phase SPE is generally used. raykolgroup.com In this mode, a nonpolar sorbent (e.g., C18-bonded silica) retains the moderately nonpolar aniline from the polar water matrix.

The general steps for an SPE procedure are:

Conditioning: The sorbent is washed with a solvent (e.g., methanol) to activate it, followed by the sample solvent (e.g., water) to equilibrate it.

Sample Loading: The sample is passed through the cartridge, and the analyte adsorbs to the sorbent.

Washing: The cartridge is rinsed with a solvent that removes interfering compounds but leaves the analyte bound to the sorbent.

Elution: A strong solvent is passed through the cartridge to desorb the analyte, which is then collected for analysis.

Researchers have applied SPE for the purification of soil extracts before GC-MS analysis of aniline. mdpi.comnih.gov In water quality monitoring, SPE has been used to determine various pollutants, including aniline and its derivatives. raykolgroup.comraykolgroup.com The coupling of SPE with advanced chromatographic techniques like UPLC-MS provides a robust workflow for the sensitive quantification of primary aromatic amines in various samples. unizar.es

Table 3: Generalized Solid-Phase Extraction Protocol for Anilines from Water

| Step | Procedure | Purpose |

|---|---|---|

| 1. Cartridge Selection | Choose a reversed-phase cartridge (e.g., C18 or a polymeric sorbent). | To retain nonpolar to moderately polar analytes from a polar matrix. |

| 2. Conditioning | Flush the cartridge with methanol, followed by deionized water. | To activate the stationary phase and ensure proper interaction with the analyte. |

| 3. Sample Loading | Pass the aqueous sample (pH adjusted if necessary) through the cartridge at a controlled flow rate. | To adsorb the aniline analyte onto the sorbent material. |

| 4. Washing | Rinse the cartridge with a weak solvent (e.g., water or a water/methanol mix) | To remove co-extracted impurities and interferences that are weakly retained. |

| 5. Elution | Elute the retained aniline with a small volume of a strong organic solvent (e.g., methanol or acetonitrile). | To desorb the analyte of interest from the sorbent for collection. |

| 6. Post-Elution | The eluate may be evaporated and reconstituted in a suitable solvent for injection into the HPLC or GC system. | To concentrate the analyte and ensure compatibility with the chromatographic mobile phase. |

X-ray Diffraction (XRD) and Crystallographic Analysis

In para-substituted halogenated anilines, the amino group primarily acts as a hydrogen-bond donor, forming N-H···X (where X is a halogen or another acceptor) interactions. dntb.gov.uaresearchgate.net In contrast, ortho-substituted anilines can exhibit stronger hydrogen and halogen bonding. dntb.gov.ua For brominated compounds, Br···Br interactions can also play a role in stabilizing the crystal structure. mdpi.com In the case of the hydrochloride salt, the chloride ion would act as a strong hydrogen bond acceptor, likely forming N-H···Cl hydrogen bonds with the anilinium cation, which would be a dominant feature of the crystal packing. The study of a series of syringaldehyde imines with para-substituted anilines showed that O-H···N hydrogen bonding interactions were pivotal in determining the three-dimensional packing of the molecules. mdpi.com

Table 4: Illustrative Crystallographic Data for a Related Substituted Aniline Derivative (Hypothetical Data)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.541 |

| b (Å) | 12.332 |

| c (Å) | 9.785 |

| **β (°) ** | 105.34 |

| **Volume (ų) ** | 993.6 |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Interactions | N-H···Cl hydrogen bonds, C-H···π interactions |

Note: This table is for illustrative purposes to show typical data obtained from an XRD analysis and does not represent the actual compound.

Surface and Morphological Characterization (e.g., AFM, SEM)

Surface and morphological characterization techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the surface features and crystal habit of solid materials. While more commonly applied in materials science, they can be used to study the crystalline form of small organic molecules like this compound.

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, generating images with high resolution and great depth of field. For a crystalline powder of this compound, SEM would be used to:

Determine the size distribution of the crystal particles.

Examine surface features such as steps, defects, or growth patterns.

Atomic Force Microscopy (AFM) provides ultra-high-resolution, three-dimensional surface imaging at the nanometer scale. An AFM operates by scanning a sharp tip over the sample surface. It can be used to:

Obtain detailed topographical maps of the crystal faces.

Measure surface roughness with high precision.

Identify and characterize nanoscale features like crystal growth steps and dislocations.

Although specific SEM or AFM studies on this compound were not found, these techniques are fundamentally applicable to characterizing its solid-state properties, which can be important in pharmaceutical and material sciences for understanding factors like dissolution rate and powder flow.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. For a newly synthesized compound like this compound, elemental analysis serves as a crucial check of purity and confirms that the empirical formula matches the theoretical formula.

The analysis is typically performed using a combustion analyzer. A small, precisely weighed amount of the sample is combusted at high temperature in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the mass percentages of C, H, and N. Halogens (like bromine and chlorine) are determined by other methods, such as titration or ion chromatography after combustion.

The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

Table 5: Theoretical Elemental Composition of this compound (C₈H₁₁BrClN)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 40.64% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 4.69% |

| Bromine | Br | 79.904 | 1 | 79.904 | 33.79% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.00% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.92% |

| Total | C₈H₁₁BrClN | - | - | 236.54 | 100.00% |

Computational and Theoretical Chemical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the properties of organic molecules. A typical DFT study on 4-Bromo-N,3-dimethylaniline hydrochloride would involve selecting a functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to model the system.

Geometry Optimization and Molecular Structure Prediction

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The results would be presented as a table of bond lengths (in Ångströms) and bond angles (in degrees) for the molecule. This provides a foundational understanding of the molecule's shape and steric features.

Analysis of Electronic Properties (e.g., HOMO-LUMO Energy Gaps, Ionization Potential, Electron Affinity)

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.

From these orbital energies, other key electronic properties can be derived:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

These values are typically compiled into a data table for analysis.

Reactivity Descriptors (e.g., Electrostatic Potential, Fukui Functions, Global Descriptors)

To predict how the molecule will interact with other chemical species, various reactivity descriptors are calculated.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the charge distribution on the molecule's surface. Red-colored regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack).

Fukui Functions: These functions provide more detailed, atom-specific information about reactivity, indicating which atoms within the molecule are most likely to be involved in an electrophilic, nucleophilic, or radical attack.

Vibrational Frequency Calculations and Spectral Simulations

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies for the optimized geometry, a theoretical spectrum can be generated. Comparing this simulated spectrum to an experimentally obtained one can help confirm the molecule's structure and the accuracy of the computational model. The calculations also confirm that the optimized structure is a true energy minimum.

Quantum Chemical Studies Beyond DFT (e.g., Ab Initio Methods)

For higher accuracy, particularly for excited-state properties or complex electronic systems, methods beyond standard DFT may be employed. Ab initio methods, such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without the empirical parameters found in some DFT functionals. While computationally more demanding, they can provide benchmark data against which DFT results are compared.

Theoretical Mechanistic Studies (e.g., Reaction Pathways, Transition States)

Computational chemistry is invaluable for elucidating reaction mechanisms. For a molecule like this compound, theoretical studies could investigate its role in a chemical reaction. This involves mapping the potential energy surface of the reaction, locating the structures of transition states (the highest energy points along a reaction pathway), and calculating the activation energies. This information reveals the most likely pathway for a reaction to proceed and helps explain the observed product distribution and reaction rates.

Molecular Modeling and Docking Studies

Computational and theoretical chemistry provide powerful tools for investigating the potential of chemical scaffolds in drug discovery and materials science. For the 4-bromo-N,3-dimethylaniline core, molecular modeling and docking studies offer insights into its theoretical binding interactions, guiding the design of novel compounds with desired biological activities. While specific studies on this compound are limited, research on analogous structures containing the 4-bromo-3-methylaniline (B1294692) or similar substituted aniline (B41778) scaffolds provides valuable information regarding their potential as building blocks in medicinal chemistry.

These computational analyses help to predict how derivatives of this scaffold might interact with biological targets at a molecular level. By simulating the binding of these molecules to the active sites of proteins, researchers can estimate their binding affinity and identify key interactions that contribute to their potential biological effects. This approach is instrumental in the early stages of drug development for prioritizing compounds for synthesis and experimental testing.

Theoretical Binding Interactions for Scaffold Research

Molecular docking simulations on derivatives incorporating a scaffold similar to 4-bromo-N,3-dimethylaniline have been conducted to explore their binding modes and affinities with various protein targets. These studies are crucial for understanding the structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors.

For instance, in a study focused on the development of novel anticancer agents, quinazoline derivatives were synthesized, with one analog featuring a 4-bromo-2-fluoroaniline moiety. Molecular docking of this compound was performed against the kinase domains of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are significant targets in cancer therapy. The results indicated that the compound could effectively bind to the active sites of both receptors, suggesting that the substituted aniline scaffold can serve as a valuable component in the design of dual inhibitors.

The theoretical binding interactions for a potent derivative from this study are summarized in the table below:

| Target Protein | Ligand | Binding Energy (kcal/mol) | Inhibition Constant (µM) |

| EGFR | Compound 8a | -6.39 | 20.67 |

| VEGFR-2 | Compound 8a | -8.24 | 0.9 |

| Data adapted from a study on quinazoline derivatives. |

In another research endeavor, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide were synthesized and their potential as antibacterial and enzyme inhibitors was investigated. The core structure of these compounds is derived from 4-bromo-3-methylaniline. Molecular docking studies were carried out against human placental alkaline phosphatase to elucidate the binding mechanism of these derivatives. The docking results revealed that the synthesized compounds exhibited strong binding affinities with the target protein, indicating their potential as inhibitors.

The following table presents the docking scores for a series of these derivatives, illustrating the influence of different substituents on the binding affinity:

| Compound | Docking Score (kcal/mol) |

| 5a | -7.543 |

| 5b | -8.112 |

| 5c | -8.345 |

| 5d | -8.987 |

| Data from a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. |

Furthermore, Density Functional Theory (DFT) has been employed to investigate the electronic properties of scaffolds related to 4-bromo-N,3-dimethylaniline. A study on (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline and its analogs provided insights into their structural and electronic characteristics. Such computational studies are vital for understanding the reactivity and interaction capabilities of these molecules, which is fundamental for their application in scaffold-based drug design.

These examples collectively demonstrate the utility of molecular modeling and docking studies in exploring the therapeutic potential of scaffolds based on substituted anilines like 4-bromo-N,3-dimethylaniline. The theoretical data on binding energies, inhibition constants, and electronic properties serve as a critical foundation for the rational design and development of new chemical entities for various research applications.

Role in Advanced Chemical Syntheses and Materials Research

Applications as a Building Block in Complex Organic Synthesis

4-Bromo-N,3-dimethylaniline hydrochloride serves as a versatile and valuable building block in the field of complex organic synthesis. Its distinct structural features—a reactive bromine atom, a nucleophilic secondary amine (after deprotonation of the hydrochloride salt), and methyl groups that influence steric and electronic properties—allow it to be a key component in the construction of a wide array of sophisticated molecular architectures.

The substituted aniline (B41778) framework is fundamental to the synthesis of triarylmethane dyes. While direct examples using this compound are not prevalent in the provided research, the synthetic methodology is well-established using the closely related analogue, 4-bromo-N,N-dimethylaniline. This process highlights a robust pathway that is applicable to substituted brominated anilines. researchgate.netsemanticscholar.orgresearchgate.net

The primary method involves the formation of a Grignard reagent. semanticscholar.orgresearchgate.net The process begins with the reaction of the brominated aniline derivative with magnesium metal in a suitable ether solvent, such as tetrahydrofuran (B95107) (THF), to form an organomagnesium halide (Grignard reagent). researchgate.net

Reaction Scheme: Grignard Reagent Formation

4-Bromo-N,N-dimethylaniline + Mg --(THF)--> (4-(N,N-dimethylamino)phenyl)magnesium bromide

Once formed, this highly nucleophilic Grignard reagent can be reacted with various electrophilic carbonyl compounds to build the central carbon atom of the triarylmethane structure. researchgate.netresearchgate.net The choice of the carbonyl compound dictates the final structure of the dye. For instance, reaction with an ester like methyl benzoate (B1203000) or a carbonate like diethyl carbonate serves as the foundation for the dye's core. semanticscholar.orgresearchgate.net The addition of the Grignard reagent to the carbonyl compound, followed by an acidic workup (hydrolysis), leads to the formation of the final triarylmethane dye. researchgate.netsemanticscholar.org

| Reagent | Carbonyl Source | Key Intermediate | Final Dye Structure Type |

| (4-(N,N-dimethylamino)phenyl)magnesium bromide | Diethyl Carbonate | Tris(4-dimethylaminophenyl)methanol | Crystal Violet Type |

| (4-(N,N-dimethylamino)phenyl)magnesium bromide | Methyl Benzoate | Bis(4-dimethylaminophenyl)phenylmethanol | Malachite Green Type |

This synthetic route is operationally straightforward, with the Grignard reagent forming smoothly, allowing for a versatile approach to a wide range of triarylmethane structures by simply varying the aniline precursor and the carbonyl reactant. researchgate.net

The aniline moiety is a ubiquitous building block in synthetic chemistry, and meta-substituted anilines are particularly valuable in medicinal and materials chemistry. beilstein-journals.org this compound provides a scaffold for creating diverse heterocyclic systems through various modern coupling reactions. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively.

For example, a general strategy involves the Suzuki cross-coupling reaction of a bromoaniline derivative with various aryl boronic acids. nih.gov This reaction, catalyzed by a palladium complex like Pd(PPh₃)₄, allows for the introduction of new aryl groups onto the aniline ring at the position of the bromine atom. nih.gov The resulting diarylamine structures can then serve as precursors for cyclization reactions to form nitrogen-containing heterocycles like carbazoles or phenazines.

Furthermore, bromoaniline derivatives are used in the synthesis of imines (Schiff bases) through condensation with aldehydes. nih.gov For instance, the reaction of 4-bromo-2-methylaniline (B145978) with 3-bromothiophene-2-carbaldehyde yields an (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline structure. nih.gov This imine itself contains a heterocyclic thiophene (B33073) ring and can undergo further functionalization via Suzuki coupling at its two bromine sites, leading to more complex, multi-substituted heterocyclic systems. nih.gov

Three-component benzannulation reactions represent another pathway where amines are used to construct substituted anilines that can be precursors to heterocycles. beilstein-journals.org In these reactions, a 1,3-diketone, an amine, and acetone (B3395972) can react to form a meta-substituted aniline. beilstein-journals.org The reactivity in these systems is highly dependent on the electronic nature of the substituents, demonstrating the importance of the specific substitution pattern on the aniline precursor. beilstein-journals.org

Targeted protein degradation (TPD) is an emerging therapeutic strategy that utilizes small molecules to eliminate disease-causing proteins. sigmaaldrich.com These small molecules, often called proteolysis-targeting chimeras (PROTACs) or molecular glues, function by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. lifechemicals.com

A PROTAC molecule is bifunctional, consisting of three parts: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ligase (like Cereblon or VHL), and a chemical linker that connects the two. sigmaaldrich.combio-techne.com The design and synthesis of these molecules are modular, relying on a collection of "building blocks." sigmaaldrich.combio-techne.com

Substituted aromatic compounds, such as this compound, can serve as a core scaffold or an intermediate in the synthesis of these building blocks. The aniline ring provides a rigid structural framework that can be functionalized. The bromine atom allows for the attachment of linkers or other ligands via cross-coupling reactions, while the amine group can be used as a handle for further chemical modification. The strategic placement of methyl groups can influence the molecule's conformation and binding affinity. The development of libraries of these building blocks, with variations in the core scaffold, linker, and E3 ligase ligand, is crucial for optimizing the efficacy of the final protein degrader. sigmaaldrich.comsigmaaldrich.com

Integration into Polymeric Materials Research

The unique electronic and structural properties of substituted anilines make them attractive monomers for creating functional polymers. The incorporation of units like 4-bromo-N,3-dimethylaniline into polymer chains, particularly polyaniline, allows for the fine-tuning of the resulting material's properties for various applications.

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. nii.ac.jpresearchgate.net However, pristine PANI often suffers from poor solubility, which limits its processability. nii.ac.jpresearchgate.net One common strategy to overcome this is to create PANI derivatives by copolymerizing aniline with substituted anilines. researchgate.net

The incorporation of 4-Bromo-N,3-dimethylaniline into a polyaniline chain can be achieved through chemical or electrochemical copolymerization of the monomer with aniline. nii.ac.jp In chemical polymerization, monomers are mixed in a desired ratio in an acidic medium, and an oxidant such as ammonium (B1175870) persulfate is added to initiate the reaction. researchgate.netneliti.com By varying the molar feed ratio of the aniline and the substituted aniline, copolymers with different compositions can be obtained. researchgate.net The presence of the substituents on the aromatic ring weakens the interchain interactions, which can improve the solubility of the resulting copolymer in common organic solvents compared to pure PANI. researchgate.net

The introduction of substituents onto the polyaniline backbone significantly alters the polymer's electronic and optical properties due to both steric and electronic effects. rsc.org

Conductivity: The presence of a halogen substituent, such as bromine, generally leads to a decrease in the electrical conductivity of the polyaniline derivative. rsc.org This is attributed to the electron-withdrawing nature of halogens, which reduces intramolecular charge diffusion along the polymer chain. rsc.org For instance, studies on poly(aniline-co-m-bromoaniline) show that the conductivity of the copolymer decreases as the molar ratio of the m-bromoaniline monomer increases. researchgate.net Pure poly(3-bromoaniline) exhibits a conductivity on the order of 10⁻⁸ S/cm, which is significantly lower than that of unsubstituted polyaniline. researchgate.net The decrease in conductivity is also influenced by the halogen's electronegativity; conductivity tends to decrease as the electronegativity of the halogen increases. rsc.org

| Polymer/Copolymer | Room Temperature Conductivity (S/cm) | Key Influencing Factor |

| Polyaniline (PANI) | ~10⁰ - 10¹ | High degree of π-conjugation |

| Poly(3-bromoaniline) | ~10⁻⁸ | Electron-withdrawing effect of bromine |

| PANI halo-derivatives | Generally lower than PANI | Electron-withdrawing nature of halogens, steric effects |